molecular formula C10H12O B1593524 2-Methyl-1-phenyl-2-propen-1-ol CAS No. 4383-08-8

2-Methyl-1-phenyl-2-propen-1-ol

Cat. No.: B1593524
CAS No.: 4383-08-8
M. Wt: 148.2 g/mol
InChI Key: ZGYBYYJGIKPBFD-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-2-propen-1-ol is an organic compound with the molecular formula C10H12O and a molecular weight of 148.2017 g/mol . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a phenyl group attached to a propen-1-ol structure, with a methyl group at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl-1-phenyl-2-propen-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-propen-1-ol with phenylmagnesium bromide, followed by hydrolysis . Another method includes the arylation of 2-methyl-2-propen-1-ol with phenyldiazonium salts catalyzed by zero-valent palladium complexes .

Industrial Production Methods: In industrial settings, the compound can be synthesized using a similar approach but on a larger scale. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-phenyl-2-propen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

2-Methyl-1-phenyl-2-propen-1-ol has several applications in scientific research:

Comparison with Similar Compounds

    2-Methyl-3-phenyl-2-propen-1-ol:

    2-Propen-1-ol, 2-methyl-:

Uniqueness: 2-Methyl-1-phenyl-2-propen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the phenyl and methyl groups enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-methyl-1-phenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7,10-11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYBYYJGIKPBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963123
Record name 2-Methyl-1-phenylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4383-08-8
Record name 2-Methyl-1-phenyl-2-propen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-phenylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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